molecular formula C26H27NO8 B13757727 4,5alpha-Epoxy-14-hydroxy-3-methoxy-17-methyl-6-oxomorphinan hydrogen terephthalate CAS No. 64336-55-6

4,5alpha-Epoxy-14-hydroxy-3-methoxy-17-methyl-6-oxomorphinan hydrogen terephthalate

Cat. No.: B13757727
CAS No.: 64336-55-6
M. Wt: 481.5 g/mol
InChI Key: NRJLPDFIXKADPQ-RKXJKUSZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5alpha-Epoxy-14-hydroxy-3-methoxy-17-methyl-6-oxomorphinan hydrogen terephthalate is a complex organic compound belonging to the morphinan class. It is known for its significant pharmacological properties, particularly in the field of pain management. This compound is a derivative of morphine and is structurally related to other opioids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5alpha-Epoxy-14-hydroxy-3-methoxy-17-methyl-6-oxomorphinan hydrogen terephthalate involves multiple steps, starting from thebaine, an opiate alkaloid. Thebaine undergoes a series of chemical transformations including oxidation, methylation, and epoxidation to form the desired compound. The reaction conditions typically involve the use of strong oxidizing agents, methylating agents, and epoxidizing agents under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and solvents is carefully controlled to ensure the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4,5alpha-Epoxy-14-hydroxy-3-methoxy-17-methyl-6-oxomorphinan hydrogen terephthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include various morphinan derivatives, each with distinct pharmacological profiles. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

4,5alpha-Epoxy-14-hydroxy-3-methoxy-17-methyl-6-oxomorphinan hydrogen terephthalate has a wide range of scientific research applications:

    Chemistry: Used as a reference compound in analytical chemistry for the development of new synthetic methods and analytical techniques.

    Biology: Studied for its interactions with biological systems, particularly its binding affinity to opioid receptors.

    Medicine: Investigated for its potential as an analgesic and its role in pain management therapies.

    Industry: Utilized in the pharmaceutical industry for the development of new opioid medications.

Mechanism of Action

The compound exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It binds to the mu-opioid receptor, leading to the inhibition of pain signals. This binding triggers a cascade of intracellular events, including the inhibition of adenylate cyclase and the opening of potassium channels, resulting in hyperpolarization of neurons and reduced neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its high binding affinity to opioid receptors and its ability to cross the blood-brain barrier efficiently make it a potent analgesic with potential therapeutic benefits .

Properties

CAS No.

64336-55-6

Molecular Formula

C26H27NO8

Molecular Weight

481.5 g/mol

IUPAC Name

(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;terephthalic acid

InChI

InChI=1S/C18H21NO4.C8H6O4/c1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10;9-7(10)5-1-2-6(4-3-5)8(11)12/h3-4,13,16,21H,5-9H2,1-2H3;1-4H,(H,9,10)(H,11,12)/t13-,16+,17+,18-;/m1./s1

InChI Key

NRJLPDFIXKADPQ-RKXJKUSZSA-N

Isomeric SMILES

CN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O.C1=CC(=CC=C1C(=O)O)C(=O)O

Canonical SMILES

CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O.C1=CC(=CC=C1C(=O)O)C(=O)O

Related CAS

76-42-6 (Parent)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.